molecular formula C20H26ClN3O3 B15282822 Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate

Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate

Cat. No.: B15282822
M. Wt: 391.9 g/mol
InChI Key: JELAZEWGZNGTFU-UHFFFAOYSA-N
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Description

Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a chlorophenyl group, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Piperazine Moiety: The piperazine moiety is often attached via a nucleophilic substitution reaction with an appropriate halide precursor.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate involves its interaction with specific molecular targets. The isoxazole ring and piperazine moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate can be compared with other similar compounds, such as:

    Isoxazole Derivatives: These compounds share the isoxazole ring and may have similar biological activities.

    Chlorophenyl Compounds: Compounds with a chlorophenyl group may exhibit similar chemical reactivity and biological properties.

    Piperazine Derivatives: These compounds share the piperazine moiety and are often studied for their potential therapeutic applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and biological activities.

Properties

Molecular Formula

C20H26ClN3O3

Molecular Weight

391.9 g/mol

IUPAC Name

ethyl 2-[[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-(4-methylpiperazin-1-yl)propanoate

InChI

InChI=1S/C20H26ClN3O3/c1-3-26-20(25)15(14-24-10-8-23(2)9-11-24)12-16-13-19(27-22-16)17-6-4-5-7-18(17)21/h4-7,13,15H,3,8-12,14H2,1-2H3

InChI Key

JELAZEWGZNGTFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=NOC(=C1)C2=CC=CC=C2Cl)CN3CCN(CC3)C

Origin of Product

United States

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